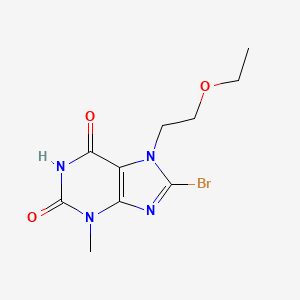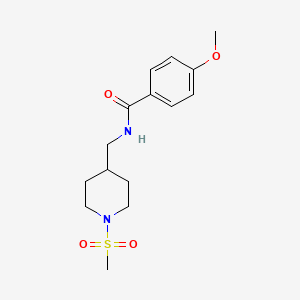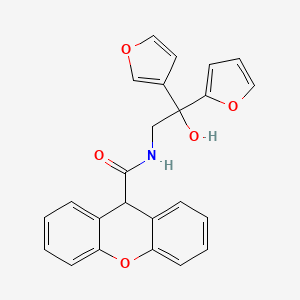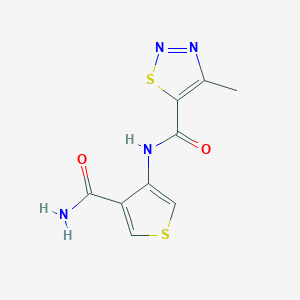![molecular formula C7H11ClN4 B2773543 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride CAS No. 2375269-18-2](/img/structure/B2773543.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride” is a chemical compound with a molecular weight of 171.63 . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions including chlorination, amination, and heterocyclization . The compound can be synthesized from 3- (4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H . This indicates that the compound has a pyrimidine ring structure.Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be used to prepare other compounds such as 4- (3- (2- (2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1 (2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . It has a melting point of 206-211 °C (decomposition) .科学的研究の応用
Antithrombotic Applications
A study by Furrer et al. (1994) details the synthesis of antithrombotic compounds from 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester, leading to derivatives with favorable cerebral and peripheral effects. This process showcases the potential of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin derivatives as antithrombotic agents, a critical area in cardiovascular research (Furrer, Wágner, & Fehlhaber, 1994).
Antimicrobial Activity
Research conducted by Mittal et al. (2011) emphasizes the synthesis and evaluation of substituted tricyclic compounds, including 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, for their antimicrobial properties. The compounds showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Antihypertensive Properties
A study by Bennett et al. (1981) on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives revealed their antihypertensive activity in spontaneously hypertensive rats. This research underscores the therapeutic potential of such derivatives in managing hypertension (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Antitumor Activity
Insuasty et al. (2013) explored the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones under microwave irradiation, evaluating their potential antitumor activity. One compound, in particular, showed remarkable activity against multiple cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Synthesis of Trifluoromethylated Analogues
Sukach et al. (2015) detailed the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues starting from 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These compounds have potential applications in medicinal chemistry, particularly in designing drugs with improved metabolic stability and pharmacological properties (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).
Efficient Synthesis Techniques
Research into the synthesis of pyrimidinones and oxazinones fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine has shown that these compounds possess good antibacterial and antifungal activities. This work provides a foundation for the development of new antimicrobial agents with potential pharmaceutical applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2,(H2,8,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJNZBDDGZCMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2773460.png)
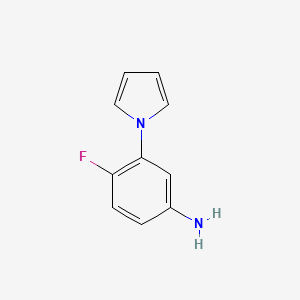
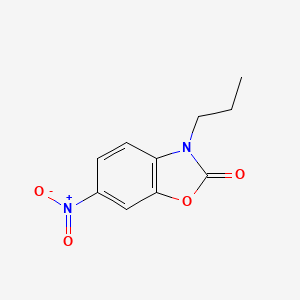
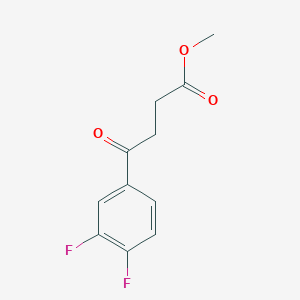
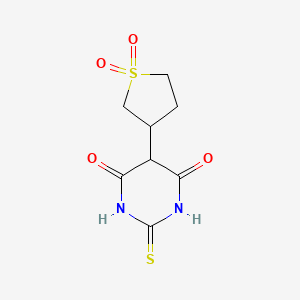
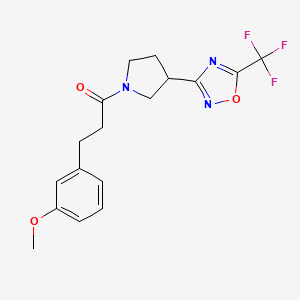
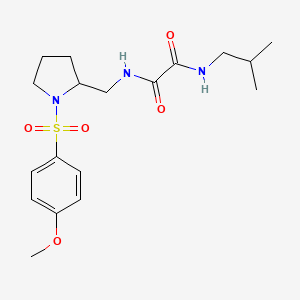
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)
![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)
